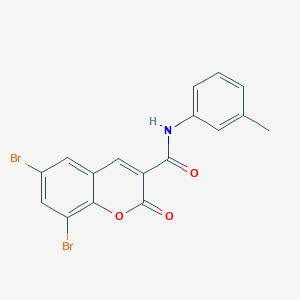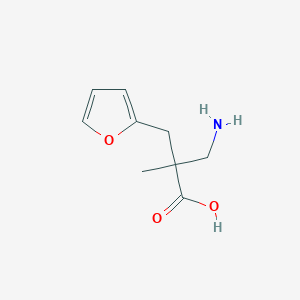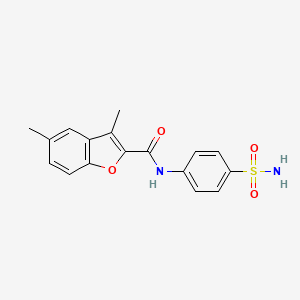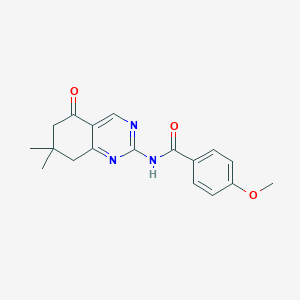
6,8-dibromo-N-(3-methylphenyl)-2-oxo-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-Dibromo-N-(3-methylphenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. The presence of bromine atoms and a carboxamide group in this compound suggests it may have unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dibromo-N-(3-methylphenyl)-2-oxo-2H-chromene-3-carboxamide typically involves the bromination of a chromene precursor followed by the introduction of the carboxamide group. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to achieve selective bromination at the 6 and 8 positions of the chromene ring. The subsequent introduction of the carboxamide group can be achieved through a reaction with an appropriate amine, such as 3-methylaniline, under conditions that facilitate amide bond formation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and catalyst, can further improve the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6,8-Dibromo-N-(3-methylphenyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The chromene ring and the carboxamide group can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Cross-Coupling Reactions: The bromine atoms can be involved in metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light.
Amidation: 3-Methylaniline in the presence of a coupling agent, such as EDCI or DCC, and a base, such as triethylamine.
Cross-Coupling: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base, such as K2CO3, and a suitable solvent, such as DMF or toluene.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted chromene derivatives, while cross-coupling reactions can produce polysubstituted chromenes with diverse functional groups .
Scientific Research Applications
Chemistry: As a versatile intermediate for the synthesis of more complex molecules through cross-coupling and other reactions.
Biology: As a potential bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: As a lead compound for the development of new therapeutic agents targeting specific biological pathways.
Industry: As a precursor for the synthesis of materials with specific properties, such as dyes and polymers
Mechanism of Action
The mechanism of action of 6,8-dibromo-N-(3-methylphenyl)-2-oxo-2H-chromene-3-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The presence of bromine atoms and the carboxamide group may enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. Further studies are needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
6,8-Dibromo-2-oxo-2H-chromene-3-carboxamide: Lacks the 3-methylphenyl group, which may affect its biological activity and reactivity.
6,8-Dibromo-N-phenyl-2-oxo-2H-chromene-3-carboxamide: Similar structure but without the methyl group on the phenyl ring, which may influence its properties.
6,8-Dichloro-N-(3-methylphenyl)-2-oxo-2H-chromene-3-carboxamide: Chlorine atoms instead of bromine, which may result in different reactivity and biological activity.
Uniqueness
The unique combination of bromine atoms and the 3-methylphenyl group in 6,8-dibromo-N-(3-methylphenyl)-2-oxo-2H-chromene-3-carboxamide may confer distinct chemical and biological properties, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C17H11Br2NO3 |
|---|---|
Molecular Weight |
437.1 g/mol |
IUPAC Name |
6,8-dibromo-N-(3-methylphenyl)-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C17H11Br2NO3/c1-9-3-2-4-12(5-9)20-16(21)13-7-10-6-11(18)8-14(19)15(10)23-17(13)22/h2-8H,1H3,(H,20,21) |
InChI Key |
NCXOMBJUACKHHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC3=CC(=CC(=C3OC2=O)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-phenoxyacetamide](/img/structure/B15097273.png)

![2-(3,5-dimethylpiperidin-1-yl)-3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15097277.png)


![(5Z)-5-(2-methoxybenzylidene)-3-[3-(morpholin-4-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15097305.png)
![2-{[4-(diphenylmethyl)piperazin-1-yl]carbonyl}-3-methyl-6,7-dihydro-1-benzofuran-4(5H)-one](/img/structure/B15097320.png)
![1-(3-Oxatricyclo[3.2.1.0~2,4~]octan-6-yl)methanamine](/img/structure/B15097322.png)
![(4E)-5-(4-fluorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B15097328.png)
![N'-[(2,4-dichlorophenyl)carbonyl]-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carbohydrazide](/img/structure/B15097334.png)
![2-amino-N-benzyl-1-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B15097339.png)
![(5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15097370.png)

![N-[(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide](/img/structure/B15097377.png)
